molecular formula C11H13BrN4O2S B7092856 N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide

N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide

Cat. No.: B7092856
M. Wt: 345.22 g/mol
InChI Key: DBMDENWYCJFOMC-UHFFFAOYSA-N
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Description

N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a bromopyridine moiety linked to a pyrazole sulfonamide, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S/c1-2-16-8-10(7-14-16)19(17,18)15-6-9-3-4-13-11(12)5-9/h3-5,7-8,15H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMDENWYCJFOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide typically involves the reaction of 2-bromopyridine with a suitable pyrazole derivative under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding with target proteins, while the sulfonamide group can form strong hydrogen bonds, stabilizing the compound-protein complex. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide is unique due to its combination of a bromopyridine and a pyrazole sulfonamide, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

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